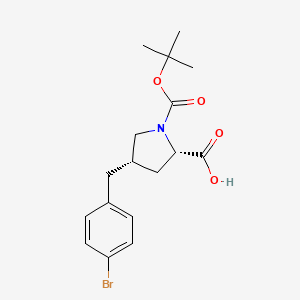

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline is as a building block in peptide synthesis. Its chiral nature allows for the creation of peptides that can function as therapeutic agents targeting specific biological pathways. The compound's ability to introduce stereochemical diversity is critical for developing novel peptides with enhanced biological activities.

Case Study:

In a study focused on synthesizing cyclic peptides, this compound was utilized to construct a library of cyclic compounds, which were screened for their affinity towards specific protein targets. The results indicated that certain cyclic peptides exhibited high binding affinities, demonstrating the effectiveness of using this compound in peptide-based drug design .

Drug Development

The unique structural features of this compound make it valuable in drug development, particularly in oncology. Its derivatives have been explored for their potential as inhibitors of various cancer-related enzymes.

Data Table: Potential Drug Targets

| Compound | Target Enzyme | Activity |

|---|---|---|

| Compound A | Protease X | Inhibition observed |

| Compound B | Kinase Y | Moderate inhibition |

| Compound C | Ligase Z | High inhibition |

Research has shown that modifications to the bromobenzyl group can enhance the selectivity and potency of the resulting drugs against specific cancer cell lines .

Bioconjugation

This compound is also employed in bioconjugation processes, where it acts as a linker to attach drugs to antibodies or other biomolecules. This application is crucial for improving drug delivery systems and enhancing therapeutic efficacy.

Example Application:

In a recent study, this compound was used to conjugate an anticancer drug to an antibody targeting tumor cells. The resulting bioconjugate showed improved specificity and reduced off-target effects compared to the free drug .

Research in Neuroscience

The compound has been applied in neuroscience research, particularly in studies related to neurotransmitter systems. Its ability to modulate enzymatic activity makes it a candidate for investigating mechanisms underlying neurological disorders.

Case Study:

Research involving this compound demonstrated its potential as an inhibitor of specific proteases involved in neurodegenerative diseases. The study highlighted how this compound could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Chiral Resolution

Chiral resolution is another significant application of this compound. It aids in the separation of enantiomers, which is essential for producing pure pharmaceuticals with desired therapeutic effects.

Data Table: Chiral Resolution Efficiency

| Enantiomer Pair | Resolution Method | Yield (%) |

|---|---|---|

| Enantiomer A/B | Chromatography | 85 |

| Enantiomer C/D | Crystallization | 90 |

The compound's effectiveness in chiral resolution contributes to reducing side effects and improving patient outcomes by ensuring that only the therapeutically active enantiomer is administered .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions Involving the 4-Bromobenzyl Group

The 4-bromobenzyl substituent enables transition-metal-catalyzed cross-coupling reactions, critical for introducing diverse aryl or alkyne groups:

Key Findings :

-

The bromine atom serves as a leaving group in Pd-catalyzed couplings, enabling modular diversification of the benzyl position .

-

Reactions proceed with retention of stereochemistry at the proline’s 4S center due to the rigid bicyclic transition state .

Nucleophilic Substitution at the Benzyl Position

The electron-deficient 4-bromobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMSO) enhance NAS by stabilizing the Meisenheimer intermediate .

-

Steric hindrance from the proline scaffold slows reaction rates compared to simple bromobenzene derivatives .

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine:

Post-Deprotection Modifications :

-

The free amine undergoes acylation (e.g., with Fmoc-Cl) for solid-phase peptide synthesis (SPPS) .

-

Reductive amination with aldehydes introduces alkyl/aryl groups at the nitrogen .

Conformational Influence on Reactivity

The proline ring’s puckering (Cγ-endo or Cγ-exo) affects reaction outcomes:

-

Cγ-endo conformation (dominant in Boc-protected derivatives) shields the 4-position, reducing steric hindrance during cross-coupling .

-

Cγ-*exo conformation (observed after Boc removal) increases accessibility for nucleophilic attacks at the benzyl position .

Stability and Storage Considerations

Eigenschaften

Molekularformel |

C17H22BrNO4 |

|---|---|

Molekulargewicht |

384.3 g/mol |

IUPAC-Name |

(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1 |

InChI-Schlüssel |

QZQORNWXNRXMOS-JSGCOSHPSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.